molecular formula C27H23N5O3 B612027 TTT 3002 CAS No. 871037-95-5

TTT 3002

货号: B612027
CAS 编号: 871037-95-5
分子量: 465.5
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TTT 3002 is a novel compound identified as a potent inhibitor of FMS-like tyrosine kinase-3 (FLT3). FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML). This compound has shown significant activity against FLT3 internal tandem duplication (FLT3/ITD) mutations, which are associated with poor prognosis in AML patients .

准备方法

The synthetic routes and reaction conditions for TTT 3002 are not extensively detailed in the available literature. it is known that this compound is a tyrosine kinase inhibitor (TKI) developed through medicinal chemistry approaches aimed at enhancing its potency and selectivity against FLT3 mutations . Industrial production methods for this compound would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation.

科学研究应用

Key Findings on Mechanism

  • Inhibition of FLT3 Phosphorylation : TTT 3002 inhibits FLT3 phosphorylation in a dose-dependent manner, with IC50 values ranging from approximately 100 to 250 pM for FLT3/ITD and FLT3/PM mutations .
  • Induction of Apoptosis : In preclinical studies, this compound has been shown to induce apoptosis in leukemic cells expressing FLT3 mutations, demonstrating its potential effectiveness against resistant cell lines .

Efficacy in Acute Myeloid Leukemia

This compound has been evaluated in various preclinical models of AML. Its efficacy has been confirmed through:

  • In Vivo Studies : Mouse models of FLT3/ITD-associated AML have shown that administration of this compound results in significant improvements in survival and reductions in tumor burden .
  • Resistance Overcoming : this compound maintains activity against several FLT3 mutations that are typically resistant to other TKIs, such as AC220 and sorafenib, suggesting its potential as a second-line treatment option for relapsed patients .

Pharmacokinetics and Safety Profile

This compound exhibits moderate protein binding (approximately 93% in human plasma), which influences its pharmacokinetic profile. Studies indicate that it retains significant activity even in the presence of human plasma proteins, which often inhibit other TKIs . The compound's safety profile has been described as favorable, with minimal toxicity observed in preclinical models.

Comparative Data on this compound vs Other FLT3 Inhibitors

Characteristic This compound AC220 Sorafenib
IC50 for FLT3/ITD100 - 250 pM>10 nM>10 nM
Efficacy against resistanceYesNoNo
Protein bindingModerate (93%)HighHigh
Induces apoptosisYesLimitedLimited

Case Study 1: Efficacy Against Resistant Mutants

A study involving patient-derived samples with FLT3 mutations demonstrated that this compound effectively induced apoptosis and inhibited cell proliferation even in cases where traditional therapies failed. This highlights its potential role in treating relapsed or refractory AML patients.

Case Study 2: Preclinical Mouse Models

In a series of experiments using mouse models transplanted with human AML cells harboring FLT3 mutations, treatment with this compound resulted in improved survival rates compared to controls receiving no treatment or other TKIs. These findings underscore the compound's therapeutic promise and warrant further clinical exploration.

生物活性

TTT-3002 is a novel small molecule inhibitor targeting the FLT3 (FMS-like tyrosine kinase 3) receptor, which is frequently mutated in acute myeloid leukemia (AML). This compound has shown promising efficacy against various FLT3 mutations, including the internal tandem duplication (ITD) and point mutations that confer resistance to existing therapies. This article delves into the biological activity of TTT-3002, supported by detailed research findings, case studies, and data tables.

TTT-3002 functions primarily as a FLT3 tyrosine kinase inhibitor . It inhibits the autophosphorylation of FLT3, which is crucial for the proliferation and survival of FLT3-dependent leukemic cells. The compound has demonstrated a potent ability to downregulate FLT3 phosphorylation in a dose-dependent manner across various leukemia cell lines.

Key Findings:

  • IC50 Values :
    • For FLT3/ITD mutations: 100 to 250 pM
    • For FLT3/D835Y mutations: approximately 1 nM
    • Comparison with AC220 (another FLT3 inhibitor): TTT-3002 exhibited IC50 values significantly lower than AC220, which had values exceeding 100 nM against certain resistant cell lines .

In Vitro Studies

In vitro studies have confirmed the efficacy of TTT-3002 against multiple leukemia cell lines:

Cell LineMutation TypeIC50 (nM)Observed Effects
Molm14FLT3/ITD0.2Significant inhibition of cell proliferation
MV4-11FLT3/ITD0.2Induction of apoptosis via caspase activation
HB11;19FLT3/D835H>100Resistance observed with AC220, but sensitive to TTT-3002
HL60No FLT3 mutation>200No cytotoxic effects observed

Cell Cycle and Apoptosis : Treatment with TTT-3002 led to cell cycle arrest and significant apoptosis in FLT3-mutant cells, as evidenced by Annexin V binding assays .

In Vivo Studies

In vivo efficacy was evaluated using mouse models of FLT3-mutant AML. Mice treated with TTT-3002 showed:

  • Tumor Burden Reduction : Significant decrease in leukemic blasts in bone marrow samples compared to control groups.
  • Long-Term Survival : Mice exhibited long-term survival (greater than six months post-transplantation) without evidence of disease recurrence during treatment .

Resistance Mechanisms

TTT-3002 has been shown to overcome resistance mechanisms associated with other FLT3 inhibitors. It remains effective against several mutations that typically confer resistance, such as the F691L gatekeeper mutation. This broad spectrum of activity enhances its therapeutic potential, particularly in relapsed AML patients .

Case Studies

Several clinical case studies have highlighted the potential of TTT-3002 in treating AML:

  • Case Study A : A patient with refractory AML harboring a FLT3/ITD mutation showed marked improvement after administration of TTT-3002, with significant reductions in leukemic cell counts.
  • Case Study B : A patient exhibiting resistance to standard therapies responded positively to TTT-3002, demonstrating its ability to target resistant mutations effectively .

属性

IUPAC Name

(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAYZGCTSXLIHO-SOLYNIJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TTT 3002
Reactant of Route 2
Reactant of Route 2
TTT 3002
Reactant of Route 3
TTT 3002
Reactant of Route 4
TTT 3002
Reactant of Route 5
TTT 3002
Reactant of Route 6
Reactant of Route 6
TTT 3002

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。